Tetramethylammonium triacetoxyborohydride

Catalog No.
S1490669
CAS No.
109704-53-2
M.F
C10H21BNO6
M. Wt
262.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium triacetoxyborohydride

CAS Number

109704-53-2

Product Name

Tetramethylammonium triacetoxyborohydride

Molecular Formula

C10H21BNO6

Molecular Weight

262.09 g/mol

InChI

InChI=1S/C6H9BO6.C4H12N/c1-4(8)11-7(12-5(2)9)13-6(3)10;1-5(2,3)4/h1-3H3;1-4H3/q-1;+1

InChI Key

ZWSJBUUORJFGHK-UHFFFAOYSA-N

SMILES

[B-](OC(=O)C)(OC(=O)C)OC(=O)C.C[N+](C)(C)C

Synonyms

N,N,N-Trimethylmethanaminium (T-4)-tris(Acetato-O)hydroborate(1-); (T-4)-tris(Acetato-O)hydroborate(1-) N,N,N-trimethylmethanaminium; (T-4)-tris(Acetato-κO)hydroborate(1-) N,N,N-trimethylmethanaminium; Me4NHB(OAc)3; Tetramethylammonium Triacetoxyboro

Canonical SMILES

[B-](OC(=O)C)(OC(=O)C)OC(=O)C.C[N+](C)(C)C

The exact mass of the compound Tetramethylammonium triacetoxyborohydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetramethylammonium triacetoxyborohydride, CAS 109704-53-2, is a mild and selective hydride-donating reducing agent. It belongs to the acyloxyborohydride class, valued for controlled reactivity in complex synthetic pathways, particularly the reductive amination of aldehydes and ketones.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZNOziMt6POr8-AJu2h4oqqI6iYBBHekeXZGHoF6prnoTNsBe8MwOPA-iFHEeTl2yKhT3-AUZPPGh5gqAUXIGvWSXbCK4u7r6LmviuiN4-RFITfIIXL_eNlyCVVXDEorsgrQ%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhwCGdlKp6x2608XvNZNitT50pBARaHxJqdrA_ZoXA6Y7qQQgPbl7yxgLiIfqfenJYkfY2PdPP3Pu4aIJpIQgSlcaV-wY85Ymd08gzHH7BPUnlBOssIVnffAe2HZdW3ZARdjSdbkt9NxCUnDfduJnKHL4zhp-oSnZh)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHDKG9cKknCNILeWUKHeik05YU13ieET30CIVncZEbcjMeveTngZ2SYUt3oRhIIFHSlsLwPHoxuNdX13iedFZPrs7FsnzbRQ0PzqOciLQOW_O5R6FsYptnh8C--GbgTelNfz3-blyN8aIifq0CFcqyES30%3D)] Unlike stronger reagents such as sodium borohydride, its reactivity is tempered by three electron-withdrawing acetoxy groups, allowing for high chemoselectivity.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEQ3CPu1PSs7d5Iu84nEGRKveeaNdm-3j0KWhzl_LDwQqoHIjkzUB-2NKP5K07kuN_4is3Fr4_vU3jFpVBFkuDJjOWni9S3k_GkO9-JTJ5cSXY0y7G7ZV9OsnGUeeAboit4LQRc1bjnmjoXgSRw3ALhNeFCV-i3QiEdYVdZxT4vZM4dy_gMpASHc9tLbLYjo8fbyJjLKdUFSiXteCcHt3l1jGQJ6OyeuwJbmm-Ye1_433uT_r8GP6VaUzuVCHsDBUy25jrEQg%3D%3D)] Its primary procurement differentiator lies in the tetramethylammonium cation, which significantly alters its physical properties, especially solubility, compared to the more common sodium salt, sodium triacetoxyborohydride (STAB).[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJ4rrk53WBKbw6v98VeWbG4vNVuGdQtjZVn765E0GMBE3xKoCAihVd5Cr55CFek2Veea-T7BQPYYsSGYcaBsdioEuDqi3bkWyhQRx7NKcQBVQuNz7i_xdi5sJ_PygFn0RQXig%3D)]

Direct substitution of Tetramethylammonium triacetoxyborohydride with its sodium analog, Sodium Triacetoxyborohydride (STAB), or other borohydrides like Sodium Borohydride (NaBH4) often leads to process failure. The primary reason is a critical difference in solubility profiles. STAB is sparingly soluble in many common aprotic organic solvents like THF and dichloromethane (DCM), often requiring chlorinated solvents like 1,2-dichloroethane (DCE) or protic co-solvents which can be incompatible with sensitive substrates.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbV3lHA1dJzqS0Mzv_JmdGwOtS_gugB9nk0AvEwUvu7KLnrc-EOaqfktw8sBHmQ-GyXEAH_cl86OGdnwv3TcbPKH2x4F5WFkpXr8K9FUm6Th0W7ueQz62DE6Es1bo2WBlC0myPdm9cp-s2zwzOVIfP21DtYHXEUNgebWfe3A2SilVzzRN32vQSYkkRJ1zAOm-RKWWeZ7pGjAlm6A%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFXvSL2SqsfsEc0malpH5ZZoSpQ0Uq0u48788fus2Sy0_sVwseXbFMWyzt6KZBRKaD_M6WHsgopEjDYFh1xkP4qh7iL9OCT9xpHKrQI-R1PqX1RYCJ6SpjwKNrlFIZSlEhRJW413fGUClWnAavRrrn8C1bHgMHoH5Mwx0GpXEEq7E51iT5i3ys%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGT7LFvNkFImx0OQdhjpgt0SbIb-4lBrdP1DKacz_vsmPNn-uo6caTzxTeE5ZUEnRK-BvxghZ2NeMFvw2qdeG-CGV2R4Uf73soXYQW09KtOxAcg1P9OQURdfY8OxlliqIjJr9w%3D)] Tetramethylammonium triacetoxyborohydride, due to its quaternary ammonium cation, offers enhanced solubility in a broader range of organic solvents, enabling homogeneous reaction conditions where STAB would form a slurry.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb41OQhC_1cGOUPtJXmTjF2j6GhRmsfiyA9x4ruUkbwlwhkRPRqqLNHU1nD3OTffS9OZSdFHnSXg5NnERCg81_Q0cJl6bpMhIxbFeTA9pkwuH1yGsrdc8OFLVRClUjcMxYF-ubaHHxXFV0Az0QnpHgOgaKQr8bdIg4-HVN8LAlY52qMkbWwHnfBHvD69p46zky1hvXIqqAHXpQma_scnQOo0RG2durbxTLfPoY)] This difference is crucial, as substituting a soluble reagent for an insoluble one (or vice-versa) without re-optimizing the solvent system can result in dramatically lower yields, altered reaction kinetics, or complete reaction failure.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGNcHTu5LJyiCD3kEpaWHVGAYmkzs_7gwuEDkW2g5fp9eyKWLVMVdPdtf95O6sJxhdsFXl49HRMmiXkpdtNZEoheaJfCVKdBmKBZ7Onhv53pjjuQmDqb6VgohvJ8mmT3U6PRdzkHkyle0p3iaNs3RnW5FANS2bGkIpjiVG8BSWN66pClGHfDeDVxoIhABTC2EKewwgKfEMehki8jos4G3A%3D)]

Unique Stereoselectivity in Directed Reductions of β-Hydroxy Ketones

In the directed reduction of acyclic β-hydroxy ketones, Tetramethylammonium triacetoxyborohydride (NMe4BH(OAc)3) delivers the *anti*-diol product with high diastereoselectivity. In a representative example, reduction of a β-hydroxy ketone substrate yielded the anti-diol with a diastereomeric ratio of 95:5.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFayV-U929ws94RIxjWkl_mMVAcfWmCGL86_jZQJnc9NHqLBtIMCQvDkRXZWn_tkl6tjt8We4oIV6JMa4bZSk-5GxWGRsIYgStfjrdqyBTBWISWrP2IF0xuDpFmaBx8EgTMkUQHJ00Ru12u5aZskhIkve4XfbQg2jtrpCmfM_4IDUktAk9yUpyKrA%3D%3D)] This occurs via a unique intramolecular hydride delivery mechanism.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYyQ6BZHYEyzcMY9-YbNy5LyyFR_8PTDv02Q34vWolk0sNLNWwDIDhp9ruoPWgf2and0HfMyppxv730rYrsb5CAQg5T3s_WX0ib685uaiXD54lsYsf9eUbGKipHlrmyjBvi_euFDV_DM0U3UzJeHv2yqKbH6deASp6JkGfgFnDRPclQYXuBPLl62UmO7fLbyk-pwaAjaC8XZv-qh1FPxg-Jdey6Fwr_MQGC4bfVONTb9U4VTYhK-CkYW1wmJxMVnQBhGEo7VJP1Q%3D%3D)] In stark contrast, Sodium triacetoxyborohydride (NaBH(OAc)3) under similar conditions favors intermolecular hydride delivery, yielding predominantly the *syn*-diol product.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8C693bZ_gpy1DxXq2Nhmp8NLFF6DocdnfZREgePLlV_BdlXFg3SW6xWJgx8ZUsgEU4wK_U2YwAutDvBcvizZkLmRWgVMoSR_4ykx4VLhnS1lN7YejIWwiMHynLGDaCsnSepE%3D)] This mechanistic divergence makes NMe4BH(OAc)3 the specific choice for synthetic routes requiring the *anti*-diol configuration.

Evidence DimensionDiastereomeric Ratio (anti:syn)
Target Compound Data95:5
Comparator Or BaselineSodium Triacetoxyborohydride (yields predominantly syn-diol)
Quantified DifferenceInversion of stereochemical outcome (anti vs. syn)
ConditionsDirected reduction of acyclic β-hydroxy ketones in MeCN/AcOH at -40 °C.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFayV-U929ws94RIxjWkl_mMVAcfWmCGL86_jZQJnc9NHqLBtIMCQvDkRXZWn_tkl6tjt8We4oIV6JMa4bZSk-5GxWGRsIYgStfjrdqyBTBWISWrP2IF0xuDpFmaBx8EgTMkUQHJ00Ru12u5aZskhIkve4XfbQg2jtrpCmfM_4IDUktAk9yUpyKrA%3D%3D)]

For multi-step synthesis in pharmaceuticals or natural products, achieving the correct stereoisomer is critical and avoids costly separation or route redesign.

Enhanced Chemoselectivity: Reduction of Aldehydes Over Ketones

The triacetoxyborohydride anion is a mild reducing agent, capable of selectively reducing aldehydes to alcohols in the presence of ketones, a task challenging for stronger reagents like Sodium Borohydride (NaBH4) without special additives.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHnXbQqgg8Kydt0IzNTzojhVrFEHEuncIIStTR45AxI7NkB7UaK7wuUH7hOEFYrgXeUH2TlZQOm-ku4SIJzsleMgjtBlTXDySe5F6y0NwaIPZ86GmSpKiNDf6mbsBTXXvesaWWC5wWuI1N_EBmt5DB)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF_fk7JdNI1wSFEnvZuUdhQWEJERl4k42Fj6HcoCZJsXmhYeBOBJjabgLRWZVnx6CZPKy4bn6M_E6fELJGY0_rJE3xC4WKjinISOP7PKPZP5F0T-N-zTkF-Lza83MgBz2MUaJdRt9ZI5b21_YuI2n212n3jHDlRTxkq8_c%3D)] While both NMe4BH(OAc)3 and its sodium salt (STAB) exhibit this selectivity, NMe4BH(OAc)3's distinct solubility profile allows these selective reductions to be performed under homogeneous conditions in a wider range of aprotic solvents where STAB is poorly soluble.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbV3lHA1dJzqS0Mzv_JmdGwOtS_gugB9nk0AvEwUvu7KLnrc-EOaqfktw8sBHmQ-GyXEAH_cl86OGdnwv3TcbPKH2x4F5WFkpXr8K9FUm6Th0W7ueQz62DE6Es1bo2WBlC0myPdm9cp-s2zwzOVIfP21DtYHXEUNgebWfe3A2SilVzzRN32vQSYkkRJ1zAOm-RKWWeZ7pGjAlm6A%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb41OQhC_1cGOUPtJXmTjF2j6GhRmsfiyA9x4ruUkbwlwhkRPRqqLNHU1nD3OTffS9OZSdFHnSXg5NnERCg81_Q0cJl6bpMhIxbFeTA9pkwuH1yGsrdc8OFLVRClUjcMxYF-ubaHHxXFV0Az0QnpHgOgaKQr8bdIg4-HVN8LAlY52qMkbWwHnfBHvD69p46zky1hvXIqqAHXpQma_scnQOo0RG2durbxTLfPoY)] Furthermore, ketones and esters are not reduced by NMe4BH(OAc)3 in the absence of a directing hydroxyl group, underscoring its high functional group tolerance.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYyQ6BZHYEyzcMY9-YbNy5LyyFR_8PTDv02Q34vWolk0sNLNWwDIDhp9ruoPWgf2and0HfMyppxv730rYrsb5CAQg5T3s_WX0ib685uaiXD54lsYsf9eUbGKipHlrmyjBvi_euFDV_DM0U3UzJeHv2yqKbH6deASp6JkGfgFnDRPclQYXuBPLl62UmO7fLbyk-pwaAjaC8XZv-qh1FPxg-Jdey6Fwr_MQGC4bfVONTb9U4VTYhK-CkYW1wmJxMVnQBhGEo7VJP1Q%3D%3D)]

Evidence DimensionSubstrate Scope
Target Compound DataReduces aldehydes; does not reduce ketones or esters without a directing group.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYyQ6BZHYEyzcMY9-YbNy5LyyFR_8PTDv02Q34vWolk0sNLNWwDIDhp9ruoPWgf2and0HfMyppxv730rYrsb5CAQg5T3s_WX0ib685uaiXD54lsYsf9eUbGKipHlrmyjBvi_euFDV_DM0U3UzJeHv2yqKbH6deASp6JkGfgFnDRPclQYXuBPLl62UmO7fLbyk-pwaAjaC8XZv-qh1FPxg-Jdey6Fwr_MQGC4bfVONTb9U4VTYhK-CkYW1wmJxMVnQBhGEo7VJP1Q%3D%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHnXbQqgg8Kydt0IzNTzojhVrFEHEuncIIStTR45AxI7NkB7UaK7wuUH7hOEFYrgXeUH2TlZQOm-ku4SIJzsleMgjtBlTXDySe5F6y0NwaIPZ86GmSpKiNDf6mbsBTXXvesaWWC5wWuI1N_EBmt5DB)]
Comparator Or BaselineSodium Borohydride (NaBH4) reduces both aldehydes and ketones.[[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3A_cBSoWRbdR_x_T-nxwqUsIDpF-_PBGH7xVES9PDKeenrGRDI5es7nNNCJAxkAUhSF-HhkQOchl13gXjnPDxRGzrM0Kbj8sanJ3x9CdavvzPa1jaA5Bwypv2azx3iOd926cvQ16IKVexpSx0M9Y1rgimQY0bsiFVyeF83BlLv1fPzyyWJ8v8TL6qsXpBWYTfAenAaLH9E1H1Ztloj11_H004lch9DTnXxIYePdYJXTZopxcSu0qFiaFJZ3h8sND7bAN07QHZ_eE%3D)]
Quantified DifferenceQualitative difference in functional group tolerance.
ConditionsStandard reductive amination or directed reduction conditions.

This selectivity allows for the reduction of one carbonyl group in a molecule containing multiple, saving steps and cost by avoiding protecting group chemistry.

Stereocontrolled Synthesis of anti-1,3-Diols for Natural Products and Pharmaceuticals

This compound is the indicated choice when a synthetic route requires the creation of an *anti*-1,3-diol from a β-hydroxy ketone intermediate. Its unique ability to facilitate intramolecular hydride delivery provides high diastereoselectivity for the *anti* product, a stereochemical outcome not reliably achieved with sodium triacetoxyborohydride or other common reducing agents.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFayV-U929ws94RIxjWkl_mMVAcfWmCGL86_jZQJnc9NHqLBtIMCQvDkRXZWn_tkl6tjt8We4oIV6JMa4bZSk-5GxWGRsIYgStfjrdqyBTBWISWrP2IF0xuDpFmaBx8EgTMkUQHJ00Ru12u5aZskhIkve4XfbQg2jtrpCmfM_4IDUktAk9yUpyKrA%3D%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYyQ6BZHYEyzcMY9-YbNy5LyyFR_8PTDv02Q34vWolk0sNLNWwDIDhp9ruoPWgf2and0HfMyppxv730rYrsb5CAQg5T3s_WX0ib685uaiXD54lsYsf9eUbGKipHlrmyjBvi_euFDV_DM0U3UzJeHv2yqKbH6deASp6JkGfgFnDRPclQYXuBPLl62UmO7fLbyk-pwaAjaC8XZv-qh1FPxg-Jdey6Fwr_MQGC4bfVONTb9U4VTYhK-CkYW1wmJxMVnQBhGEo7VJP1Q%3D%3D)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE8C693bZ_gpy1DxXq2Nhmp8NLFF6DocdnfZREgePLlV_BdlXFg3SW6xWJgx8ZUsgEU4wK_U2YwAutDvBcvizZkLmRWgVMoSR_4ykx4VLhnS1lN7YejIWwiMHynLGDaCsnSepE%3D)]

Homogeneous Reductive Aminations in Aprotic Organic Solvents

Due to its enhanced solubility compared to sodium triacetoxyborohydride, this reagent is well-suited for reductive aminations in aprotic solvents like dichloromethane or tetrahydrofuran where the sodium salt is poorly soluble.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbV3lHA1dJzqS0Mzv_JmdGwOtS_gugB9nk0AvEwUvu7KLnrc-EOaqfktw8sBHmQ-GyXEAH_cl86OGdnwv3TcbPKH2x4F5WFkpXr8K9FUm6Th0W7ueQz62DE6Es1bo2WBlC0myPdm9cp-s2zwzOVIfP21DtYHXEUNgebWfe3A2SilVzzRN32vQSYkkRJ1zAOm-RKWWeZ7pGjAlm6A%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb41OQhC_1cGOUPtJXmTjF2j6GhRmsfiyA9x4ruUkbwlwhkRPRqqLNHU1nD3OTffS9OZSdFHnSXg5NnERCg81_Q0cJl6bpMhIxbFeTA9pkwuH1yGsrdc8OFLVRClUjcMxYF-ubaHHxXFV0Az0QnpHgOgaKQr8bdIg4-HVN8LAlY52qMkbWwHnfBHvD69p46zky1hvXIqqAHXpQma_scnQOo0RG2durbxTLfPoY)] This allows for homogeneous reaction conditions, which can improve reaction rates, reproducibility, and simplify process scale-up by avoiding issues associated with handling slurries.

Late-Stage Functionalization of Complex Molecules with Multiple Carbonyl Groups

In the synthesis of advanced pharmaceutical intermediates or complex molecules, this reagent's high chemoselectivity is a key advantage. It can selectively reduce aldehydes or perform directed reductions of ketones while leaving other, non-activated ketones or esters intact.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYyQ6BZHYEyzcMY9-YbNy5LyyFR_8PTDv02Q34vWolk0sNLNWwDIDhp9ruoPWgf2and0HfMyppxv730rYrsb5CAQg5T3s_WX0ib685uaiXD54lsYsf9eUbGKipHlrmyjBvi_euFDV_DM0U3UzJeHv2yqKbH6deASp6JkGfgFnDRPclQYXuBPLl62UmO7fLbyk-pwaAjaC8XZv-qh1FPxg-Jdey6Fwr_MQGC4bfVONTb9U4VTYhK-CkYW1wmJxMVnQBhGEo7VJP1Q%3D%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHnXbQqgg8Kydt0IzNTzojhVrFEHEuncIIStTR45AxI7NkB7UaK7wuUH7hOEFYrgXeUH2TlZQOm-ku4SIJzsleMgjtBlTXDySe5F6y0NwaIPZ86GmSpKiNDf6mbsBTXXvesaWWC5wWuI1N_EBmt5DB)] This tolerance for other functional groups minimizes the need for protecting group strategies, leading to more efficient and cost-effective synthetic routes.

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-15-2023

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